molecular formula C23H23N5O3S2 B2858054 N-(2,3-dihydro-1H-inden-5-yl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide CAS No. 1189945-89-8

N-(2,3-dihydro-1H-inden-5-yl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide

Cat. No. B2858054
CAS RN: 1189945-89-8
M. Wt: 481.59
InChI Key: NBSNKFZUKBLKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H23N5O3S2 and its molecular weight is 481.59. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, such as those related to the specified chemical structure, play a crucial role in the development of new pharmaceuticals. For instance, the synthesis and biological evaluation of novel thiazolopyrimidines have shown promise in antimicrobial and antitumor activities (Said et al., 2004). This indicates that similar compounds could be explored for their therapeutic potential.

Synthetic Pathways and Chemical Properties

The exploration of synthetic pathways for creating diverse heterocyclic structures is fundamental to identifying new bioactive molecules. Research into the synthesis of fused and isolated azoles, including thieno[d]pyrimidines, has expanded the toolkit for generating compounds with potential biological activities (El Azab & Elkanzi, 2014). These methodologies could be applicable in designing derivatives of the specified compound for enhanced activity.

Insecticidal Applications

Some heterocyclic compounds have been evaluated for their insecticidal properties, offering potential for agricultural applications. The synthesis and insecticidal assessment of certain heterocycles against pests such as the cotton leafworm, Spodoptera littoralis, illustrate the utility of these compounds in pest management strategies (Fadda et al., 2017). This suggests that related compounds, including the one specified, might be investigated for similar uses.

Antimicrobial and Antitumor Potentials

The synthesis of tetrahydrobenzothieno[2,3-d]pyrimidine and related derivatives has demonstrated preliminary antimicrobial activity, pointing towards the potential of such compounds in combating infectious diseases (Soliman et al., 2009). Additionally, new thiazolopyrimidines have been synthesized and evaluated for their antitumor activity, highlighting the potential of heterocyclic compounds in cancer research (El-Gazzar & Hafez, 2017).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-[[7-oxo-8-(oxolan-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S2/c29-19(24-16-7-6-14-3-1-4-15(14)11-16)13-33-23-26-25-22-27(12-17-5-2-9-31-17)21(30)20-18(28(22)23)8-10-32-20/h6-8,10-11,17H,1-5,9,12-13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSNKFZUKBLKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC(=O)NC5=CC6=C(CCC6)C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide

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